N-methoxy-3-methylbenzamide
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Overview
Description
N-methoxy-3-methylbenzamide is an organic compound belonging to the class of benzamides. It is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzamide structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methoxy-3-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of N-methylbenzoyl chloride with methanol under controlled conditions. The reaction typically requires a catalyst such as 4-dimethylaminopyridine and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
N-methoxy-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines and alcohols
Substitution: Various substituted benzamides
Scientific Research Applications
N-methoxy-3-methylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-methoxy-3-methylbenzamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of phosphodiesterase 10A (PDE10A), an enzyme abundant in brain tissue. This inhibition affects the base excision repair pathway, which is crucial for DNA metabolism and chromatin architecture .
Comparison with Similar Compounds
Similar Compounds
- N-methylbenzamide
- N-methoxybenzamide
- N,N-dimethylbenzamide
Uniqueness
N-methoxy-3-methylbenzamide is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C9H11NO2/c1-7-4-3-5-8(6-7)9(11)10-12-2/h3-6H,1-2H3,(H,10,11) |
InChI Key |
DJEJUDOJRWJJCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NOC |
Origin of Product |
United States |
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